molecular formula C24H28F2O7S2 B1261358 1-(2-Oxo-2-phenylethyl)tetrahydrothiophenium 4-oxo-1-adamantyloxycarbonyldifluoromethanesulfonate

1-(2-Oxo-2-phenylethyl)tetrahydrothiophenium 4-oxo-1-adamantyloxycarbonyldifluoromethanesulfonate

Cat. No. B1261358
M. Wt: 530.6 g/mol
InChI Key: QXKFBIAIPSRQSQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-oxo-2-phenylethyl)tetrahydrothiophenium 4-oxo-1-adamantyloxycarbonyldifluoromethanesulfonate is an organic salt. It contains a 1-(2-oxo-2-phenylethyl)tetrahydrothiophenium. It derives from an idramantone.

Scientific Research Applications

Multi-Electron Transfer Reactions

  • This compound is involved in multi-electron transfer reactions, particularly in the context of oxidative polymerization processes. Research has shown that compounds like these can act as catalysts in redox cycles, facilitating electron transfer between different species (Yamamoto et al., 1995).

Synthesis and Reactivity Studies

  • It is significant in the synthesis and study of new chemical structures, especially in the formation of complex molecules. Research has delved into the synthesis and reactivity of related compounds, shedding light on their potential applications in chemical synthesis (Ishii et al., 1997).

Cycloaddition Reactions

  • This compound is instrumental in cycloaddition reactions. Such compounds have been studied for their role in 1,3-dipolar cycloadditions, contributing to our understanding of reaction mechanisms and the development of new synthetic pathways (Meier et al., 1997).

Electron Transfer Mechanisms

  • It plays a role in the study of electron transfer mechanisms. Research in this area has focused on understanding how electron transfer processes occur, particularly in the context of oxidation reactions, which is crucial for developing new chemical processes (Barbieri et al., 2016).

Study of Molecular Conformation

  • The compound contributes to studies on molecular conformation. Understanding the conformations of such molecules is important for designing drugs and materials with specific properties (Wolf, 1999).

Polymerization Processes

  • It is used in the study of polymerization processes. The compound is instrumental in research on cationic ring-opening polymerization, which is vital for the development of new polymers and materials (Kameshima et al., 2002).

Flame Retardancy in Polymers

  • Research has also explored its use in enhancing flame retardancy in polymers. Compounds like these are significant in developing new materials with improved safety profiles (Guo et al., 2013).

properties

Product Name

1-(2-Oxo-2-phenylethyl)tetrahydrothiophenium 4-oxo-1-adamantyloxycarbonyldifluoromethanesulfonate

Molecular Formula

C24H28F2O7S2

Molecular Weight

530.6 g/mol

IUPAC Name

1,1-difluoro-2-oxo-2-[(4-oxo-1-adamantyl)oxy]ethanesulfonate;1-phenyl-2-(thiolan-1-ium-1-yl)ethanone

InChI

InChI=1S/C12H14F2O6S.C12H15OS/c13-12(14,21(17,18)19)10(16)20-11-3-6-1-7(4-11)9(15)8(2-6)5-11;13-12(10-14-8-4-5-9-14)11-6-2-1-3-7-11/h6-8H,1-5H2,(H,17,18,19);1-3,6-7H,4-5,8-10H2/q;+1/p-1

InChI Key

QXKFBIAIPSRQSQ-UHFFFAOYSA-M

Canonical SMILES

C1CC[S+](C1)CC(=O)C2=CC=CC=C2.C1C2CC3CC(C2)(CC1C3=O)OC(=O)C(F)(F)S(=O)(=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

10 Parts of sodium slat of 4-oxo-1-adamantyl difluorosulfoacetate (purity: 55.2%) was charged in a vessel, and a mixed solvent of 30 parts of acetonitrile and 20 parts of ion-exchanged water was added thereto to give a mixture. A solution prepared by mixing 5.0 parts of 1-(2-oxo-2-phenylethyl)tetrahydrothiophenium bromide, 10 parts of acetonitrile and 20 parts of ion exchanged water was added to the mixture. After stirred for 15 hours, the stirred mixture was concentrated and extracted with 98 parts of chloroform. The organic layer was washed with ion-exchanged water. The obtained organic layer was concentrated. The concentrate was washed with 70 parts of ethyl acetate and the solvent was decanted and the crystals was dried to obtain 5.2 parts of 1-(2-oxo-2-phenylethyl)tetrahydrothiophenium 4-oxo-1-adamantyloxycarbonyldifluoromethanesulfonate in the form of white solid, which is called as acid generator B3.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-Oxo-2-phenylethyl)tetrahydrothiophenium 4-oxo-1-adamantyloxycarbonyldifluoromethanesulfonate
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1-(2-Oxo-2-phenylethyl)tetrahydrothiophenium 4-oxo-1-adamantyloxycarbonyldifluoromethanesulfonate
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1-(2-Oxo-2-phenylethyl)tetrahydrothiophenium 4-oxo-1-adamantyloxycarbonyldifluoromethanesulfonate
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1-(2-Oxo-2-phenylethyl)tetrahydrothiophenium 4-oxo-1-adamantyloxycarbonyldifluoromethanesulfonate
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1-(2-Oxo-2-phenylethyl)tetrahydrothiophenium 4-oxo-1-adamantyloxycarbonyldifluoromethanesulfonate
Reactant of Route 6
1-(2-Oxo-2-phenylethyl)tetrahydrothiophenium 4-oxo-1-adamantyloxycarbonyldifluoromethanesulfonate

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